molecular formula C31H50O6S B1250735 [(2R,3R,5R,10S,12S,13R,14S,17R)-2-hydroxy-12-methoxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,5,6,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate

[(2R,3R,5R,10S,12S,13R,14S,17R)-2-hydroxy-12-methoxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,5,6,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate

Cat. No. B1250735
M. Wt: 550.8 g/mol
InChI Key: WUTCIYAEVCFZHD-VXDDAOQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3R,5R,10S,12S,13R,14S,17R)-2-hydroxy-12-methoxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,5,6,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate is a natural product found in Fusarium compactum with data available.

Scientific Research Applications

Application in Drug Development for MRSA Infections

This compound has been explored for its potential in treating Methicillin-resistant Staphylococcus aureus (MRSA) infections. A study highlighted the role of computer-aided design in screening novel inhibitors against MRSA, where similar compounds have shown promising binding energies to key virulent factors of MRSA-associated infections (Skariyachan et al., 2011).

Crystallography and Molecular Structure Analysis

In crystallography, variations of this compound have been analyzed to understand their molecular structure and interactions. For instance, the study of a closely related compound, 5,22-Stigmastadien-3β-yl p-toluenesulfonate, provided insights into the relative orientations of peripheral groups and molecular interactions in crystals (Ketuly et al., 2010).

Inhibitors of Androgen Biosynthesis

Research into androsterone derivatives, which share a similar molecular structure, has revealed their potential as inhibitors of androgen biosynthesis. This is significant for understanding and potentially treating conditions related to androgen levels (Djigoué et al., 2012).

Synthesis and Analysis of Analog Compounds

The synthesis of analog compounds, such as α-Tocopherol and α-Tocotrienol, from similar molecular structures, has been studied. These works provide a foundation for understanding the chemical pathways and potential applications of these compounds (Scott et al., 1976).

Exploration in Liver X Receptor Agonists

Studies on derivatives of similar structures have explored their role as Liver X receptor (LXR) agonists. This is crucial in the regulation of cholesterol metabolism and associated diseases (Ching, 2013).

properties

Product Name

[(2R,3R,5R,10S,12S,13R,14S,17R)-2-hydroxy-12-methoxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,5,6,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate

Molecular Formula

C31H50O6S

Molecular Weight

550.8 g/mol

IUPAC Name

[(2R,3R,5R,10S,12S,13R,14S,17R)-2-hydroxy-12-methoxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,5,6,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate

InChI

InChI=1S/C31H50O6S/c1-18(2)19(3)10-11-20(4)22-13-14-23-21-12-15-26-29(5,6)28(37-38(33,34)35)25(32)17-30(26,7)24(21)16-27(36-9)31(22,23)8/h12,16,18,20,22-23,25-28,32H,3,10-11,13-15,17H2,1-2,4-9H3,(H,33,34,35)/t20-,22-,23+,25-,26+,27+,28+,30-,31-/m1/s1

InChI Key

WUTCIYAEVCFZHD-VXDDAOQXSA-N

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C=C3C2=CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)OS(=O)(=O)O)O)C)OC)C

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2C1(C(C=C3C2=CCC4C3(CC(C(C4(C)C)OS(=O)(=O)O)O)C)OC)C

synonyms

4,4,24-trimethylcholestatrien-2,3,12-triol-12-O-methyl, 3 sulfate
A 108836
A-108836

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R,3R,5R,10S,12S,13R,14S,17R)-2-hydroxy-12-methoxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,5,6,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate
Reactant of Route 2
[(2R,3R,5R,10S,12S,13R,14S,17R)-2-hydroxy-12-methoxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,5,6,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate
Reactant of Route 3
[(2R,3R,5R,10S,12S,13R,14S,17R)-2-hydroxy-12-methoxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,5,6,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate
Reactant of Route 4
[(2R,3R,5R,10S,12S,13R,14S,17R)-2-hydroxy-12-methoxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,5,6,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate
Reactant of Route 5
[(2R,3R,5R,10S,12S,13R,14S,17R)-2-hydroxy-12-methoxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,5,6,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate
Reactant of Route 6
[(2R,3R,5R,10S,12S,13R,14S,17R)-2-hydroxy-12-methoxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,5,6,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate

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